1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20368935
InChI: InChI=1S/C19H15N5/c20-12-14-17-19(23-16-9-5-4-8-15(16)22-17)24(18(14)21)11-10-13-6-2-1-3-7-13/h1-9H,10-11,21H2
SMILES:
Molecular Formula: C19H15N5
Molecular Weight: 313.4 g/mol

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-

CAS No.:

Cat. No.: VC20368935

Molecular Formula: C19H15N5

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- -

Specification

Molecular Formula C19H15N5
Molecular Weight 313.4 g/mol
IUPAC Name 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Standard InChI InChI=1S/C19H15N5/c20-12-14-17-19(23-16-9-5-4-8-15(16)22-17)24(18(14)21)11-10-13-6-2-1-3-7-13/h1-9H,10-11,21H2
Standard InChI Key SNLXUOKQGCLKGP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N

Introduction

Structural Characteristics and Molecular Design

Heterocyclic Core and Substituent Effects

The pyrrolo[2,3-b]quinoxaline core consists of a fused pyrrole ring (positions 1–5) attached to a quinoxaline system (positions 6–9), creating a planar, conjugated π-system conducive to intermolecular interactions . The carbonitrile group at position 3 introduces electron-withdrawing character, potentially enhancing metabolic stability and influencing electronic distribution across the heterocycle . Meanwhile, the 2-amino group serves as a hydrogen bond donor/acceptor, a feature common in bioactive molecules targeting enzymatic active sites . The 2-phenylethyl substituent at position 1 contributes steric bulk and hydrophobicity, which may modulate membrane permeability and receptor binding affinity .

Comparative Analysis of Analogous Derivatives

PropertyTarget CompoundEthyl 1,2-Diphenyl Derivative Marinoquinoline A
Core StructurePyrrolo[2,3-b]quinoxalinePyrrolo[2,3-b]quinoxalinePyrrolo[1,2-a]quinoxaline
Key Substituents3-CN, 2-NH₂, 1-(2-phenylethyl)3-COOEt, 1,2-diphenyl4-Me, 8-OMe
Electronic EffectsStrong electron-withdrawing (CN)Moderate electron-withdrawingElectron-donating (Me, OMe)
Biological ActivityHypothesized antioxidant/antiproliferativeAntioxidant (DPPH assay) Antimalarial

Synthetic Strategies and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- likely involves sequential functionalization of a preformed pyrroloquinoxaline core. Two plausible routes emerge:

  • Palladium-Catalyzed Cross-Coupling: Building on methods for pyrrolo[2,3-b]quinoxalines , halogenated intermediates could undergo Suzuki-Miyaura coupling with 2-phenylethylboronic acids to install the arylalkyl group. Subsequent nitrile introduction via cyanation (e.g., using Zn(CN)₂/Pd catalysis) and amination at position 2 would yield the target .

  • Radical-Mediated Assembly: Inspired by methyl radical additions to aryl isocyanides , a modified approach using cyano-containing radicals could construct the carbonitrile group during cyclization. This one-pot strategy would require careful optimization of radical initiators and stabilizing ligands.

Critical Reaction Parameters

  • Catalyst Selection: InCl₃ has proven effective for related cyclizations , while Pd(PPh₃)₄ facilitates cross-couplings in polyheterocyclic systems .

  • Solvent Systems: Hydroalcoholic mixtures or p-xylene enable high-yield transformations under mild conditions .

  • Functional Group Tolerance: The amino and cyano groups necessitate inert atmospheres to prevent oxidation or hydrolysis during synthesis .

Physicochemical and Pharmacokinetic Profiling

Predicted Properties

  • LogP: Estimated at 3.2–3.8 (AlogPs), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Limited solubility (~10–50 μM) due to the aromatic and cyano groups, necessitating prodrug strategies for therapeutic applications .

  • Metabolic Stability: The carbonitrile group may resist hepatic CYP450-mediated oxidation, while the 2-phenylethyl chain could undergo ω-1 hydroxylation .

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity Control: Competing cyclization pathways may lead to byproducts; DFT calculations could identify transition states favoring the desired product .

  • Green Chemistry Approaches: Replacing toxic solvents (e.g., p-xylene) with biodegradable alternatives like cyclopentyl methyl ether could enhance sustainability .

Biological Screening Priorities

  • In Vitro Assays: Prioritize MTT cytotoxicity screening (cancer cell lines), DPPH/ORAC antioxidant tests, and microbial growth inhibition studies .

  • Target Identification: Computational docking against kinases (CK2, EGFR) and neurotransmitter receptors (5-HT₃, GABA) may reveal mechanistic pathways .

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